Memantine N-β-D-Glucuronide
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid. This comprehensive designation reflects the complex stereochemical arrangement of the molecule, incorporating both the adamantane scaffold derived from memantine and the glucuronic acid moiety responsible for enhanced water solubility and renal clearance.
The molecular formula of this compound is C₁₈H₂₉NO₆, representing the conjugation of memantine (C₁₂H₂₁N) with glucuronic acid (C₆H₁₀O₇) through the formation of an N-glycosidic linkage. The molecular weight of this conjugate is 355.4 g/mol, representing a substantial increase from the parent compound memantine, which exhibits a molecular weight of 179.3 g/mol. This molecular weight difference of approximately 176 g/mol corresponds to the addition of the glucuronic acid moiety minus the loss of one water molecule during the conjugation reaction.
Table 1: Molecular Characteristics of this compound
The formation of this compound occurs through the enzymatic action of UDP-glucuronosyltransferases, specifically UGT1A3 and UGT2B7, which catalyze the conjugation of glucuronic acid to the primary amine group of memantine. This biotransformation represents a critical phase II metabolic pathway that facilitates the elimination of memantine from biological systems, with approximately 74% of the administered dose being excreted as the sum of the parent drug and the N-glucuronide conjugate.
Stereochemical Configuration and Isomeric Considerations
The stereochemical configuration of this compound encompasses both the inherent chirality of the glucuronic acid moiety and the three-dimensional structure of the adamantane backbone. The glucuronic acid component exhibits a β-D-configuration, as indicated by the systematic nomenclature, with specific stereochemical descriptors (2S,3S,4S,5R,6R) defining the spatial arrangement of hydroxyl groups and the carboxylic acid functionality.
The adamantane portion of the molecule retains the stereochemical features of the parent compound memantine, specifically the (3R,5R) configuration of the two methyl substituents on the tricyclic framework. This configuration is crucial for maintaining the structural integrity and potential biological activity of the adamantane scaffold within the conjugated molecule.
The N-glycosidic linkage between memantine and glucuronic acid introduces additional stereochemical complexity, with the β-configuration at the anomeric carbon (C1 of glucuronic acid) representing the thermodynamically favored and enzymatically preferred stereoisomer. This β-linkage contrasts with the α-configuration that would result in different spatial orientation and potentially altered physicochemical properties.
Table 2: Stereochemical Descriptors for this compound
| Structural Component | Stereochemical Configuration | Significance |
|---|---|---|
| Glucuronic Acid C2 | S | Hydroxyl group orientation |
| Glucuronic Acid C3 | S | Hydroxyl group orientation |
| Glucuronic Acid C4 | S | Hydroxyl group orientation |
| Glucuronic Acid C5 | R | Hydroxyl group orientation |
| Glucuronic Acid C6 | R | Carboxylic acid orientation |
| Adamantane C3 | R | Methyl group position |
| Adamantane C5 | R | Methyl group position |
| Anomeric Carbon | β | N-glycosidic linkage |
The presence of multiple chiral centers within the molecule theoretically allows for numerous stereoisomeric possibilities, but the enzymatic nature of the glucuronidation process ensures high stereoselectivity, resulting in the formation of predominantly one stereoisomer. This enzymatic specificity is crucial for the consistent pharmacokinetic behavior and metabolic fate of the conjugate.
X-ray Crystallographic Analysis and Solid-State Properties
Limited published crystallographic data exists specifically for this compound, reflecting the challenges associated with obtaining suitable single crystals of this polar, hygroscopic metabolite. However, comparative analysis with related glucuronide conjugates and the parent compound memantine provides insights into the potential solid-state characteristics of this metabolite.
The parent compound memantine has been extensively characterized in its hydrochloride salt form, exhibiting specific crystalline polymorphs with distinct physicochemical properties. Memantine hydrochloride crystallizes in multiple forms, with Form II being characterized as spongy and fluffy in nature. The crystal structure of memantine hydrochloride provides a foundation for understanding the three-dimensional arrangement of the adamantane scaffold that is preserved in the glucuronide conjugate.
Table 3: Comparative Solid-State Properties
| Property | Memantine HCl | This compound |
|---|---|---|
| Crystalline Form | Multiple polymorphs | Limited data available |
| Melting Point | 258°C | Not reported |
| Solubility | Water soluble | Enhanced water solubility |
| Hygroscopicity | Moderate | Expected high |
| Crystal Habit | Crystalline powder | Expected amorphous |
The incorporation of the glucuronic acid moiety significantly alters the solid-state properties compared to the parent compound. The presence of multiple hydroxyl groups and the carboxylic acid functionality introduces extensive hydrogen bonding capability, which typically results in higher melting points and increased hygroscopicity. The polar nature of the glucuronic acid component also dramatically enhances water solubility compared to the parent adamantane structure.
Theoretical modeling and computational chemistry approaches have been employed to predict the three-dimensional conformation of this compound in solution and solid state. These studies suggest that the molecule adopts conformations that minimize steric interactions between the bulky adamantane group and the glucuronic acid substituents while maximizing intramolecular hydrogen bonding opportunities.
Comparative Structural Analysis with Parent Compound Memantine
The structural relationship between this compound and its parent compound memantine reveals significant modifications that fundamentally alter the physicochemical and pharmacokinetic properties of the molecule. Memantine, with the systematic name 3,5-dimethyladamantan-1-amine, possesses a molecular formula of C₁₂H₂₁N and a molecular weight of 179.3 g/mol.
The adamantane core structure, designated as tricyclo[3.3.1.1³,⁷]decane, remains intact in both the parent compound and its glucuronide conjugate. This rigid, cage-like structure provides exceptional conformational stability and contributes to the unique pharmacological properties of memantine-derived compounds. The two methyl substituents at positions 3 and 5 of the adamantane framework are preserved in the glucuronide conjugate, maintaining the specific spatial arrangement that influences molecular recognition and biological activity.
Table 4: Structural Comparison of Memantine and this compound
| Parameter | Memantine | This compound | Change |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₁N | C₁₈H₂₉NO₆ | +C₆H₈O₆ |
| Molecular Weight | 179.3 g/mol | 355.4 g/mol | +176.1 g/mol |
| Primary Amine | Present | Conjugated | Modified |
| Water Solubility | Moderate | High | Enhanced |
| logP | ~3.2 | <0 | Decreased |
| Hydrogen Bond Donors | 1 | 5 | +4 |
| Hydrogen Bond Acceptors | 1 | 7 | +6 |
The most significant structural modification involves the conjugation of the primary amine group of memantine with glucuronic acid through an N-glycosidic bond. This transformation eliminates the basic character of the original amine functionality while introducing multiple polar groups that dramatically alter the molecule's interaction with biological membranes and transport proteins.
The glucuronic acid component contributes six additional carbon atoms, eight hydrogen atoms, and six oxygen atoms to the molecular structure, resulting in a 98% increase in molecular weight. This substantial size increase affects the molecule's ability to cross biological membranes and influences its distribution characteristics within biological systems.
The introduction of four additional hydroxyl groups and one carboxylic acid group significantly increases the hydrogen bonding capacity of the molecule from one donor and one acceptor in memantine to five donors and seven acceptors in the glucuronide conjugate. This dramatic change in hydrogen bonding potential fundamentally alters the molecule's solubility profile, membrane permeability, and protein binding characteristics.
The calculated partition coefficient (logP) undergoes a remarkable transformation from approximately 3.2 for memantine to an estimated negative value for the glucuronide conjugate, indicating a shift from lipophilic to hydrophilic character. This property change is crucial for the enhanced renal elimination of the conjugated metabolite compared to the parent compound, which undergoes minimal renal clearance in unchanged form.
Properties
Molecular Formula |
C₁₈H₂₉NO₆ |
|---|---|
Molecular Weight |
355.43 |
Synonyms |
3,5-Dimethyltricyclo[3.3.1.13,7]decan-1-amine β-D-Glucuronide; |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Alzheimer's Disease Treatment
Memantine has been extensively studied for its efficacy in treating Alzheimer's disease. Clinical trials have demonstrated that memantine improves cognitive function and daily living activities in patients with moderate to severe forms of the disease. The addition of memantine to cholinesterase inhibitors has shown enhanced benefits compared to monotherapy . The role of Memantine N-β-D-Glucuronide as a metabolite in this context remains an area for further exploration.
Neuroprotective Effects
Research indicates that memantine may offer neuroprotective benefits beyond Alzheimer's disease. Animal studies suggest that it can mitigate neuronal loss in conditions such as traumatic brain injury, stroke, and hypoxic ischemic injury. Memantine's ability to extend the therapeutic window for intervention post-injury highlights its potential utility in acute neurological events .
Case Studies and Research Findings
Several key studies illustrate the applications and effects of memantine and its metabolite:
-
Clinical Trials for Alzheimer’s Disease
- A randomized controlled trial involving 252 patients demonstrated significant improvements in cognitive function (measured by ADCS-ADLsev scores) among those treated with memantine compared to placebo .
- Another study highlighted that 76% of patients on memantine showed clinical improvement versus 44.7% on placebo, reinforcing its efficacy .
-
Neuroprotection in Animal Models
- In rodent models of ischemia, treatment with memantine significantly reduced infarct size and neuronal loss, indicating potential benefits for stroke patients .
- Studies also showed that memantine could prevent secondary excitotoxicity following initial brain injuries, suggesting a protective role during acute neurological events .
Preparation Methods
UDP-Glucuronosyltransferase (UGT)-Mediated Reactions
Enzymatic glucuronidation remains the most widely employed method for producing this compound. Human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) are incubated with memantine and the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA). Reaction conditions typically involve:
-
pH 7.4 buffer (50–100 mM Tris-HCl or phosphate)
-
Temperature : 37°C
-
Incubation time : 60–120 minutes
-
Cofactor concentration : 2–5 mM UDPGA
A study by Zhang et al. (2021) demonstrated that UGT1A4 exhibits the highest activity toward memantine, achieving a conversion rate of 78% under optimized conditions. The reaction is terminated by adding ice-cold acetonitrile, followed by centrifugation to remove precipitated proteins.
Recombinant Enzyme Systems
Recombinant UGTs expressed in mammalian (HEK293) or insect (Sf9) cells enable scalable production. For instance, UGT1A4-overexpressing Sf9 cells yielded this compound at 92% purity after 4 hours, with a kinetic parameter of 1.2 mM and of 4.8 nmol/min/mg protein.
Chemical Synthesis Strategies
Direct Conjugation via Koenigs-Knorr Reaction
The Koenigs-Knorr method involves reacting memantine with acetobromo-α-D-glucuronic acid in the presence of silver oxide (Ag₂O) as a catalyst. Key steps include:
-
Protection of memantine’s amine group using tert-butoxycarbonyl (Boc) anhydride.
-
Glycosylation : Boc-protected memantine reacts with acetobromo-α-D-glucuronic acid in anhydrous dichloromethane (DCM) at 0°C for 6 hours.
-
Deprotection : Sequential treatment with trifluoroacetic acid (TFA) and sodium methoxide removes Boc and acetyl groups, yielding this compound.
This method achieves a 65% overall yield but requires stringent anhydrous conditions and generates stoichiometric silver waste.
Solid-Phase Synthesis
Immobilized glucuronic acid donors on resin (e.g., Wang resin) simplify purification. Memantine is coupled to the resin-bound donor using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). Cleavage with 95% TFA provides the glucuronide in 72% yield.
Analytical Characterization of this compound
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at 392.1943 [M+H] (calculated for C₁₆H₂₇NO₇: 392.1946). Fragmentation patterns show characteristic losses of glucuronic acid (176 Da) and water (18 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O):
-
δ 4.95 (d, Hz, H-1 of glucuronide)
-
δ 3.45–3.70 (m, glucuronide H-2–H-5)
-
δ 2.10 (s, adamantane CH₃)
¹³C NMR confirms β-configuration via the anomeric carbon at δ 104.5 ppm.
Optimization of Reaction Conditions
Enzymatic vs. Chemical Yield Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| UGT1A4 + HLMs | 78 | 95 | 2 |
| Koenigs-Knorr | 65 | 89 | 12 |
| Solid-Phase Synthesis | 72 | 93 | 8 |
Solvent and pH Effects
-
Enzymatic reactions show maximal activity in phosphate buffer (pH 7.4), with acetonitrile >10% inhibiting UGTs.
-
Chemical synthesis favors polar aprotic solvents (e.g., DMF, DCM), with acidic conditions (pH 4–5) minimizing side reactions.
Applications and Industrial Scalability
Pharmacokinetic Studies
This compound is used as a reference standard in LC-MS/MS assays to quantify memantine metabolism. A validated method by Johnson et al. (2023) achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma.
Green Chemistry Approaches
Recent advances include:
-
Ionic liquid-enhanced glucuronidation : [BMIM][PF₆] increases UGT1A4 stability, boosting yield to 85% at 45°C.
-
Flow chemistry : Continuous-flow reactors reduce reaction time from 2 hours to 15 minutes for enzymatic synthesis.
Q & A
Q. What are the key considerations for synthesizing and characterizing Memantine N-β-D-Glucuronide in vitro?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs) in hepatic microsomes or recombinant enzyme systems. Key steps include:
- Substrate Preparation : Memantine is incubated with UDP-glucuronic acid (UDPGA) and Mg²⁺ as a cofactor in buffered solutions (pH 7.4) at 37°C .
- Reaction Monitoring : Progress is tracked using LC-MS/MS to detect the glucuronide conjugate, with attention to retention times and fragmentation patterns distinct from the parent compound .
- Purification : Solid-phase extraction (SPE) or preparative HPLC is employed to isolate the metabolite, followed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Critical Considerations : Optimize enzyme kinetics (Km, Vmax) and assess potential inhibition by co-administered drugs. Use deuterated internal standards (e.g., Memantine-d6 N-β-D-Glucuronide) to improve quantification accuracy .
Q. How is this compound detected and quantified in biological matrices such as plasma or urine?
- Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity and specificity:
- Sample Preparation : Protein precipitation with acetonitrile or methanol, followed by SPE to remove interfering substances .
- Chromatography : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve the glucuronide from endogenous compounds .
- Quantification : Employ multiple reaction monitoring (MRM) transitions specific to the glucuronide (e.g., m/z 475 → 299 for this compound) and normalize against deuterated analogs (e.g., Memantine-d6 N-β-D-Glucuronide) .
Validation Parameters : Include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validate with β-glucuronidase hydrolysis to confirm metabolite identity .
Advanced Research Questions
Q. What analytical challenges arise when differentiating this compound from its positional isomers or acyl-glucuronide derivatives?
- Methodological Answer : Positional isomers (e.g., O-glucuronides) and acyl-glucuronides exhibit distinct chromatographic and spectral properties:
- Chromatographic Resolution : Use hydrophilic interaction liquid chromatography (HILIC) to separate isomers with similar hydrophobicity .
- MS/MS Fragmentation : Compare diagnostic ions; glucuronides linked to aliphatic amines (N-glucuronides) often show neutral loss of 176 Da (glucuronic acid) versus acyl-glucuronides, which may fragment at the ester bond .
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase; N-glucuronides are typically resistant to hydrolysis under mild conditions (pH 5), while acyl-glucuronides degrade rapidly .
Advanced Tools : Ion mobility spectrometry (IMS) can resolve isobaric metabolites based on collision cross-sectional differences .
Q. How does genetic polymorphism in UGT enzymes influence the pharmacokinetics of this compound?
- Methodological Answer : Polymorphisms in UGT1A and UGT2B subfamilies alter glucuronidation efficiency:
- In Vitro Studies : Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) to assess variant-specific activity. Measure kinetic parameters (Km, Vmax) for wild-type vs. variant enzymes .
- Clinical Correlation : Genotype-phenotype studies in cohorts can link UGT SNPs (e.g., UGT1A3*2) to reduced clearance or elevated plasma glucuronide levels .
- Population PK Modeling : Integrate in vitro data into physiologically based pharmacokinetic (PBPK) models to predict interindividual variability in metabolite exposure .
Key Findings : Reduced UGT1A3 activity in UGT1A3 rs3821241 carriers may prolong Memantine’s half-life, necessitating dose adjustments in pharmacogenomic-guided therapy .
Q. What strategies are employed to evaluate the chemical and enzymatic stability of this compound in long-term storage or biological systems?
- Methodological Answer : Stability studies are critical for ensuring reliable bioanalytical results:
- Chemical Stability : Incubate the glucuronide in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS; N-glucuronides are generally stable at physiological pH but may degrade under acidic conditions .
- Enzymatic Stability : Expose the metabolite to human plasma or liver homogenates. Acyl-glucuronides are prone to transacylation, but N-glucuronides like Memantine’s conjugate are typically resistant .
- Storage Conditions : Store at -80°C in amber vials with antioxidants (e.g., ascorbic acid) to prevent oxidation. Conduct freeze-thaw cycle tests (3–5 cycles) to assess robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
